REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.I[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C.[Cu](I)I>[C:7]1([N:1]2[CH:5]=[CH:4][N:3]=[N:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
9.72 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
1,2-(N,N-dimethyl)cyclohexyl diamine
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
30.73 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with water and product
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |